p-MPPI

説明

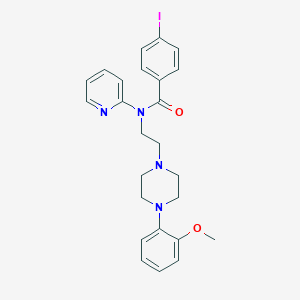

Structure

3D Structure

特性

IUPAC Name |

4-iodo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27IN4O2/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20/h2-13H,14-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMLNZRDVQLQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27IN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165857 | |

| Record name | 4-(2'-Methoxyphenyl)-1-(2'-(N-(2''-pyridinyl)-4-iodobenzamido)ethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155204-23-2 | |

| Record name | 4-Iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155204-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2'-Methoxyphenyl)-1-(2'-(N-(2''-pyridinyl)-4-iodobenzamido)ethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155204232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2'-Methoxyphenyl)-1-(2'-(N-(2''-pyridinyl)-4-iodobenzamido)ethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Definitive Guide to p-MPPI: A Selective 5-HT1A Receptor Antagonist

This technical guide provides a comprehensive overview of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine , commonly known as p-MPPI. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanism of action, pharmacological properties, and key experimental applications of this potent and selective serotonin 1A (5-HT1A) receptor antagonist.

Core Introduction: Understanding the Significance of this compound

The 5-HT1A receptor, a subtype of the serotonin receptor family, is a critical modulator of serotonergic neurotransmission and is implicated in the pathophysiology of anxiety, depression, and other neuropsychiatric disorders. The development of selective ligands for this receptor is paramount for both elucidating its physiological roles and for discovering novel therapeutic agents. This compound has emerged as an invaluable research tool due to its high affinity and selectivity as a 5-HT1A antagonist, exhibiting no intrinsic agonist activity.[1] Its ability to cross the blood-brain barrier further enhances its utility in in vivo studies. This guide offers an in-depth exploration of this compound, providing the foundational knowledge and practical protocols necessary for its effective application in research settings.

Chemical Identity and Physicochemical Properties

The full chemical name of this compound is 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine .[2][3] Its hydrochloride salt is the form commonly used in research.

| Property | Value | Source |

| Full Chemical Name | 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine | [2] |

| CAS Number (HCl salt) | 220643-77-6 | N/A |

| Molecular Formula (HCl salt) | C25H28ClIN4O2 | N/A |

| Molecular Weight (HCl salt) | 578.87 g/mol | N/A |

| Appearance | White solid | N/A |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates. The following is a general synthetic scheme based on published literature.[2][4]

Caption: A simplified workflow for the synthesis of this compound.

Experimental Insight: The choice of protecting groups for the amine functionalities is critical to prevent side reactions and ensure a high yield of the final product. The purification of intermediates at each step, typically by column chromatography, is essential for obtaining a final product of high purity suitable for biological assays.

Mechanism of Action: A Tale of Two Receptors

This compound exerts its effects by acting as a potent and selective antagonist at 5-HT1A receptors. These receptors are found in two key locations within the central nervous system:

-

Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei. Activation of these receptors by serotonin leads to a decrease in the firing rate of these neurons, thus reducing serotonin release in projection areas.

-

Postsynaptic Receptors: Located on non-serotonergic neurons in various brain regions, including the hippocampus, cortex, and amygdala. Activation of these receptors mediates the physiological effects of serotonin in these regions.

This compound blocks both presynaptic and postsynaptic 5-HT1A receptors.[1] By blocking the presynaptic autoreceptors, this compound disinhibits serotonergic neurons, leading to an increase in their firing rate and subsequent serotonin release.[5] Its blockade of postsynaptic receptors prevents the effects of serotonin at these sites. This dual action makes this compound a powerful tool for investigating the complex roles of the 5-HT1A receptor in regulating neuronal activity and behavior.

Caption: Mechanism of this compound at presynaptic and postsynaptic 5-HT1A receptors.

Pharmacological Profile

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the 5-HT1A receptor.

| Parameter | Value | Species/Tissue | Reference |

| Kd | 0.36 nM | Rat hippocampal homogenates | [6] |

| Bmax | 264 fmol/mg protein | Rat hippocampal homogenates | [6] |

Expert Commentary: The low nanomolar Kd value indicates a very high binding affinity of this compound for the 5-HT1A receptor. This high affinity, coupled with its selectivity, makes it an excellent radioligand for in vitro binding and autoradiographic studies.[7]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments utilizing this compound.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is designed to determine the binding affinity of this compound for the 5-HT1A receptor in brain tissue homogenates.

Materials:

-

Rat hippocampal tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[³H]8-OH-DPAT (radioligand)

-

This compound (or other competing ligands)

-

Serotonin (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Tissue Preparation: Homogenize rat hippocampal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step.

-

Assay Setup: In a series of tubes, add the membrane homogenate, [³H]8-OH-DPAT (at a concentration near its Kd), and varying concentrations of this compound. For non-specific binding, add a high concentration of serotonin.

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Ki or IC50 value for this compound.

Trustworthiness of the Protocol: This is a standard and well-validated method for determining receptor binding affinity. The inclusion of controls for non-specific binding and the use of a saturating concentration of a known ligand ensure the reliability of the results.

In Vivo Assessment of Anxiolytic-like Effects using the Elevated Plus-Maze

This protocol describes the use of the elevated plus-maze (EPM) to assess the anxiolytic-like effects of this compound in mice.[8]

Apparatus:

-

An elevated, plus-shaped maze with two open arms and two enclosed arms.[9]

Procedure:

-

Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.[10]

-

Drug Administration: Administer this compound (e.g., 0.5-4.5 mg/kg, intraperitoneally) or vehicle to the mice at a predetermined time before the test (e.g., 30 minutes).[8]

-

Testing: Place each mouse individually in the center of the EPM, facing one of the enclosed arms. Allow the mouse to explore the maze for a set period (e.g., 5 minutes).[11]

-

Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.[9]

-

Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect. Analyze the data using appropriate statistical methods (e.g., ANOVA).

Causality Behind Experimental Choices: The EPM is a widely used and validated model of anxiety-like behavior in rodents.[12] The natural aversion of mice to open, elevated spaces leads them to spend more time in the enclosed arms. Anxiolytic compounds reduce this aversion, resulting in increased exploration of the open arms. The doses of this compound are chosen based on previous studies demonstrating its behavioral effects.[8]

Caption: Workflow for the elevated plus-maze experiment.

Conclusion

This compound stands as a cornerstone tool for researchers investigating the serotonergic system. Its high affinity, selectivity, and antagonist profile at 5-HT1A receptors provide a reliable means to probe the function of this critical receptor in both health and disease. The detailed chemical information and experimental protocols provided in this guide are intended to empower scientists to confidently and effectively utilize this compound in their research endeavors, ultimately contributing to a deeper understanding of neurobiology and the development of novel therapeutics for neuropsychiatric disorders.

References

-

The 5-HT1A receptor antagonist this compound blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats. PubMed. [Link]

-

Synthesis And Evaluation of 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)- p-iodobenzamido]ethyl]piperazine (this compound): A New Iodinated 5-HT1A Ligand. ACS Publications. [Link]

-

The 5-HT1A receptor antagonist this compound blocks responses mediated by postsynaptic and presynaptic 5-HT1A receptors. PubMed. [Link]

-

Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (this compound): a new iodinated 5-HT1A ligand. PubMed. [Link]

-

Elevated Plus Maze protocol. protocols.io. [Link]

-

Elevated Plus Maze. MMPC.org. [Link]

-

The selective 5-HT(1A) receptor antagonist this compound antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats. PubMed. [Link]

-

Anxiolytic-like profile of this compound, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze. PubMed. [Link]

-

Derivatives of 4-(2'-Methoxyphenyl)-1-[2'-(N-2''-pyridinyl-p-iodobenzamido)ethyl]piperazine (this compound) as 5-HT1A Ligands. ACS Publications. [Link]

-

A potential 5-HT>1A> receptor antagonist: this compound. Scholars @ UT Health San Antonio. [Link]

-

4-(2'-Methoxy-phenyl)-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido]-ethyl- piperazine ([125I]this compound) as a new selective radioligand of serotonin-1A sites in rat brain: in vitro binding and autoradiographic studies. PubMed. [Link]

-

Elevated Plus Maze for Mice. PMC - NIH. [Link]

Sources

- 1. The 5-HT1A receptor antagonist this compound blocks responses mediated by postsynaptic and presynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (this compound): a new iodinated 5-HT1A ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The 5-HT1A receptor antagonist this compound blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 7. 4-(2'-Methoxy-phenyl)-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido]-ethyl- piperazine ([125I]this compound) as a new selective radioligand of serotonin-1A sites in rat brain: in vitro binding and autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anxiolytic-like profile of this compound, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. mmpc.org [mmpc.org]

- 11. Elevated plus maze protocol [protocols.io]

- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of p-MPPI at the 5-HT1A Receptor

Executive Summary

This technical guide provides an in-depth examination of the molecular mechanism of action of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl-piperazine (p-MPPI), a highly selective and potent antagonist of the serotonin 1A (5-HT1A) receptor. We will explore its binding characteristics, its functional impact on cellular signaling, and its classification as a "silent" antagonist. This document synthesizes data from seminal research to offer a comprehensive resource, complete with detailed experimental protocols for the characterization of this compound and similar compounds. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound as a critical tool in neuroscience and drug discovery.

The 5-HT1A Receptor: A Key Modulator of Serotonergic Neurotransmission

The 5-HT1A receptor is a subtype of the serotonin receptor family and a member of the G-protein coupled receptor (GPCR) superfamily. These receptors are widely distributed throughout the central nervous system, with high densities in the hippocampus, septum, amygdala, and dorsal raphe nucleus. Their location dictates their function; as presynaptic autoreceptors on serotonergic neurons in the raphe nuclei, they act as a negative feedback mechanism, inhibiting serotonin synthesis and release.[1][2] Postsynaptically, they are found on non-serotonergic neurons in limbic and cortical regions, where they mediate the effects of serotonin on neuronal excitability.[3]

Signaling Cascade of the 5-HT1A Receptor

The 5-HT1A receptor primarily couples to the inhibitory G-protein, Gi/o.[4] Upon activation by an agonist (such as the endogenous ligand serotonin or the synthetic agonist 8-OH-DPAT), the Gi/o protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, which is responsible for the conversion of ATP into cyclic AMP (cAMP).[4][5] This leads to a decrease in intracellular cAMP levels, a key second messenger involved in numerous cellular processes. The Gβγ subunit can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal firing.[6]

Caption: 5-HT1A receptor signaling pathway.

This compound: A Selective 5-HT1A Receptor Antagonist

This compound was developed as a more specific and potent antagonist than its predecessors, such as (S)-WAY-100135.[7][8] A critical distinction in the field of 5-HT1A receptor pharmacology is the difference between a partial agonist and a "silent" antagonist. While partial agonists can act as antagonists in the presence of a full agonist, they possess some level of intrinsic activity, meaning they can partially activate the receptor on their own.[9][10] In contrast, a silent antagonist, like this compound, exhibits high affinity for the receptor but has no intrinsic activity.[3][9][10] Its sole function is to occupy the receptor's binding site and prevent agonists from binding and initiating a cellular response.[3]

Binding Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. Studies using the radioiodinated form of this compound, [¹²⁵I]this compound, have demonstrated its high affinity and selectivity for the 5-HT1A receptor.

| Compound | Receptor | Kd (nM) | Bmax (fmol/mg protein) | Source |

| [¹²⁵I]this compound | Rat Hippocampal 5-HT1A | 0.36 | 264 | [11] |

Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a higher affinity. Bmax represents the maximum density of receptors in the tissue.

The binding of this compound is not sensitive to GTP or its non-hydrolyzable analog Gpp(NH)p.[11] This is a key characteristic of antagonists, as the binding of agonists is typically sensitive to guanine nucleotides, reflecting the receptor's coupling to G-proteins.

Mechanism of Action: Competitive and Silent Antagonism

The primary mechanism of action of this compound is competitive antagonism. It competes with agonists for the same binding site on the 5-HT1A receptor. By occupying this site, this compound effectively blocks the receptor, preventing the conformational change required for G-protein activation.

In vivo studies have corroborated this mechanism. Systemic administration of this compound has been shown to dose-dependently increase the firing rate of serotonergic neurons in the dorsal raphe nucleus.[1] This is because it blocks the inhibitory 5-HT1A autoreceptors, thereby disinhibiting the neurons. Furthermore, this compound effectively blocks the physiological and behavioral effects of 5-HT1A agonists like 8-OH-DPAT, such as hypothermia and the "5-HT behavioral syndrome".[3][12] Crucially, when administered alone, this compound does not produce these effects, confirming its lack of intrinsic agonist activity.[3]

Experimental Protocols for Characterizing this compound's Action

To rigorously define the mechanism of action of a compound like this compound, a combination of binding and functional assays is required.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor by measuring its ability to displace a known radioligand.

Principle: This assay measures the competition between a fixed concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT, an agonist) and a range of concentrations of the unlabeled test compound (this compound) for binding to the 5-HT1A receptor in a membrane preparation. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, which can then be used to calculate the Ki.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize brain tissue rich in 5-HT1A receptors (e.g., rat hippocampus) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet to wash the membranes. Repeat this process and finally resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Control Wells:

-

Total Binding: Wells containing buffer, radioligand, and membranes, but no this compound.

-

Non-specific Binding: Wells containing buffer, radioligand, membranes, and a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) to saturate the receptors.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[13] This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay

Objective: To functionally assess the antagonist properties of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Principle: Since the 5-HT1A receptor is Gi/o-coupled, its activation inhibits adenylyl cyclase and reduces cAMP levels. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin, which directly activates the enzyme, leading to a large, measurable increase in intracellular cAMP. An agonist will then cause a concentration-dependent decrease in this forskolin-stimulated cAMP level. An antagonist like this compound will block the agonist's effect, restoring cAMP levels back towards the forskolin-stimulated maximum.[11][14][15]

Step-by-Step Methodology:

-

Cell Culture: Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).[16] Culture the cells to an appropriate confluency in 96-well plates.

-

Pre-incubation: Wash the cells and pre-incubate them in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Antagonist Addition: Add increasing concentrations of this compound to the wells and incubate for a short period.

-

Agonist and Forskolin Stimulation: Add a fixed, submaximal concentration (e.g., EC₈₀) of a 5-HT1A agonist (e.g., 8-OH-DPAT) along with a fixed concentration of forskolin to all wells (except for basal controls).

-

Control Wells:

-

Basal: Cells with buffer only.

-

Forskolin Only (100% Signal): Cells with forskolin and the PDE inhibitor.

-

Agonist + Forskolin (Inhibited Signal): Cells with the agonist, forskolin, and the PDE inhibitor.

-

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[16][17]

-

Data Analysis:

-

Normalize the data to the forskolin-only control (100%) and the agonist-inhibited control (0%).

-

Plot the percentage of agonist response against the log concentration of this compound.

-

Fit the data to determine the IC₅₀ of this compound for blocking the agonist's effect. This demonstrates its functional antagonism.

-

Caption: Workflow for a forskolin-stimulated cAMP accumulation assay.

Conclusion

This compound is a potent and selective silent antagonist of the 5-HT1A receptor. Its mechanism of action is characterized by high-affinity, competitive binding to the receptor without eliciting any intrinsic activity. This binding effectively blocks agonist-mediated activation of the Gi/o signaling cascade, thereby preventing the inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP. The lack of partial agonist properties distinguishes this compound from earlier compounds and establishes it as an invaluable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT1A receptor system. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the discovery of new modulators of serotonergic function.

References

- Benchchem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Alverine Citrate at 5-HT1A Receptors.

-

Gartside, S. E., et al. (1998). The 5-HT1A receptor antagonist this compound blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats. European Journal of Pharmacology, 356(2-3), 167-78. Retrieved from [Link]

- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.

-

Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Retrieved from [Link]

-

Creative BioMart. cAMP Accumulation Assay. Retrieved from [Link]

-

Kung, H. F., et al. (1994). A potential 5-HT1A receptor antagonist: this compound. Life Sciences, 55(19), 1459-1462. Retrieved from [Link]

-

Kreiss, D. S., & Lucki, I. (1997). The 5-HT1A receptor antagonist this compound blocks responses mediated by postsynaptic and presynaptic 5-HT1A receptors. Pharmacology Biochemistry and Behavior, 57(1-2), 301-7. Retrieved from [Link]

-

Eurofins. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Cisbio. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

-

McLemore, G. L., et al. (1997). Characterization of 5-HT1A receptor functional coupling in cells expressing the human 5-HT1A receptor as assessed with the cytosensor microphysiometer. Biochemical Pharmacology, 53(11), 1635-46. Retrieved from [Link]

-

Bdioui, S., et al. (2020). Forskolin-free cAMP assay for Gi-coupled receptors. MethodsX, 7, 100845. Retrieved from [Link]

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

-

Jensen, A. A., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870. Retrieved from [Link]

-

Benninghoff, J., et al. (2009). Serotonin Depletion Hampers Survival and Proliferation in Neurospheres Derived from Adult Neural Stem Cells. Neuropsychopharmacology, 35, 964-76. Retrieved from [Link]

-

Watson, J., et al. (1999). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 128(3), 547-56. Retrieved from [Link]

-

Vaidya, V. A., et al. (2011). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. The Serotonin Receptors, 179-203. Retrieved from [Link]

-

Fletcher, A., et al. (1996). Silent 5-HT1A receptor antagonists: utility as research tools and therapeutic agents. Trends in Pharmacological Sciences, 17(12), 443-8. Retrieved from [Link]

-

Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

-

Cao, B. J., & Rodgers, R. J. (1997). Anxiolytic-like profile of this compound, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze. Psychopharmacology, 129(4), 365-71. Retrieved from [Link]

-

Sørensen, E., et al. (2001). The selective 5-HT(1A) receptor antagonist this compound antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats. Behavioural Brain Research, 121(1-2), 67-77. Retrieved from [Link]

-

Mahesh, R., et al. (2014). FUNCTIONAL CHARACTERIZATION OF 5-HT1A AND 5-HT2C RECEPTORS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 10-14. Retrieved from [Link]

-

Fornal, C. A., et al. (1994). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. Journal of Pharmacology and Experimental Therapeutics, 270(3), 1343-55. Retrieved from [Link]

-

Cliffe, I. A., et al. (1993). WAY100135: A Novel, Selective Antagonist at Presynaptic and Postsynaptic 5-HT1A Receptors. European Journal of Pharmacology, 237(2-3), 283-91. Retrieved from [Link]

-

Haddjeri, N., et al. (1996). Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties. Neuropharmacology, 35(8), 1115-22. Retrieved from [Link]

-

Uddin, M. A., et al. (2020). Pituitary adenylyl cyclase-activating polypeptide modulates the stress response: the involvement of different brain areas and microglia. Frontiers in Endocrinology, 11, 599. Retrieved from [Link]

-

Fletcher, A., et al. (1993). Silent 5-HT1A receptor antagonists: utility as research tools and therapeutic agents. Trends in Pharmacological Sciences, 14(12), 443-8. Retrieved from [Link]

-

Shen, M., et al. (2022). Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers in Molecular Biosciences, 9, 958012. Retrieved from [Link]

-

Shen, M., et al. (2022). Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers in Molecular Biosciences, 9, 958012. Retrieved from [Link]

-

Reglodi, D., et al. (2018). Effects of Pituitary Adenylate Cyclase Activating Polypeptide on Cell Death. International Journal of Molecular Sciences, 19(6), 1739. Retrieved from [Link]

-

Newman-Tancredi, A., et al. (2000). Mechanisms of agonism and inverse agonism at serotonin 5-HT1A receptors. British Journal of Pharmacology, 130(4), 899-910. Retrieved from [Link]

Sources

- 1. The 5-HT1A receptor antagonist this compound blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The 5-HT1A receptor antagonist this compound blocks responses mediated by postsynaptic and presynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | Pituitary adenylyl cyclase-activating polypeptide modulates the stress response: the involvement of different brain areas and microglia [frontiersin.org]

- 6. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Silent 5-HT1A receptor antagonists: utility as research tools and therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 12. The selective 5-HT(1A) receptor antagonist this compound antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Synthesis of p-MPPI

Abstract

This technical guide provides a comprehensive overview of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI), a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. We delve into the foundational research that led to its discovery, detailing the rationale behind its molecular design as a derivative of earlier phenylpiperazine antagonists. This guide presents a detailed, step-by-step synthesis protocol for this compound, intended for researchers and professionals in drug development. Furthermore, we explore the extensive pharmacological characterization of this compound, including its binding affinity, functional activity as a silent antagonist, and its utility as a critical tool in neuroscience research to elucidate the physiological and pathological roles of the 5-HT1A receptor system.

Introduction: The Significance of 5-HT1A Receptor Antagonism

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor superfamily, is a key modulator of serotonergic neurotransmission. These receptors are distributed throughout the central nervous system, with high densities in the hippocampus, raphe nuclei, and cortical regions. 5-HT1A receptors exist as both presynaptic autoreceptors on serotonergic neurons in the raphe nuclei and as postsynaptic receptors in terminal fields. The activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release, representing a critical negative feedback mechanism.[1][2]

The development of selective 5-HT1A receptor antagonists has been instrumental in understanding the nuanced roles of this receptor in various physiological processes and pathological conditions, including anxiety and affective disorders.[3][4] Early research into 5-HT1A ligands led to the development of compounds like WAY-100135, which, while a potent antagonist, was later found to have activity at other serotonin receptor subtypes.[5][6][7][8] This highlighted the need for even more selective antagonists to precisely probe the function of the 5-HT1A receptor.

This compound, or 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine, emerged from these efforts as a highly selective and potent 5-HT1A receptor antagonist.[9][10][11] Its discovery provided the scientific community with a powerful pharmacological tool to investigate the consequences of blocking 5-HT1A receptor activity, both pre- and postsynaptically.[3] This guide will provide an in-depth look at the discovery, synthesis, and pharmacological profile of this compound.

Discovery and Rationale for the Development of this compound

The development of this compound was a logical progression in the quest for a truly selective 5-HT1A antagonist. Researchers at the University of Pennsylvania synthesized and evaluated this compound as a new iodinated 5-HT1A ligand.[9][11] The core structure of this compound is based on the phenylpiperazine scaffold, a common motif in many serotonergic ligands. The rationale for its design involved systematic modifications to the WAY-100135 structure to enhance selectivity and introduce a halogen for radiolabeling studies.

The key structural features of this compound contribute to its high affinity and selectivity for the 5-HT1A receptor:

-

The 4-(2'-methoxyphenyl)piperazine moiety: This group is a well-established pharmacophore for 5-HT1A receptor interaction.

-

The N-(2-pyridinyl)-p-iodobenzamido]ethyl linker: This part of the molecule was strategically designed to optimize binding affinity and confer selectivity. The introduction of the iodine atom at the para position of the benzamide ring was a crucial modification, not only for its electronic properties but also to allow for the preparation of a radiolabeled version, [¹²⁵I]this compound, for in-vitro binding assays.[10]

The initial evaluation of this compound revealed its exceptional properties as a 5-HT1A antagonist. Radioligand binding assays using [¹²⁵I]this compound in rat hippocampal membrane homogenates demonstrated a high affinity (Kd = 0.36 nM) and a high density of binding sites (Bmax = 264 fmol/mg of protein).[10] Crucially, this binding was not sensitive to GTP analogs, indicating that this compound does not induce the conformational change in the G-protein coupled receptor that is characteristic of agonists.[10]

Further studies confirmed its antagonist profile. In forskolin-stimulated adenylyl cyclase assays, this compound showed no agonist activity and effectively antagonized the inhibitory effects of the 5-HT1A agonist, (±)-8-OH-DPAT.[10]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the coupling of key intermediates. The following protocol is a detailed methodology for the laboratory-scale synthesis of this compound.

Synthesis Pathway Overview

The synthesis of this compound can be conceptualized as the amide coupling of a piperazine-containing amine with a p-iodobenzoyl moiety. The overall workflow can be visualized as follows:

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Piperazine Intermediate

The first key intermediate is N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridin-2-amine. This is typically synthesized via alkylation of 1-(2-methoxyphenyl)piperazine with a suitable 2-carbon electrophile bearing a protected amine, followed by deprotection. A more direct approach involves the reaction of 1-(2-methoxyphenyl)piperazine with N-(2-chloroethyl)pyridin-2-amine.

Step 2: Acylation to form this compound

The final step is the acylation of the piperazine intermediate with p-iodobenzoyl chloride.

Materials and Reagents:

-

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridin-2-amine

-

p-Iodobenzoyl chloride

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyridin-2-amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add an equimolar amount of triethylamine to the solution to act as a base and scavenge the HCl byproduct.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of p-iodobenzoyl chloride in anhydrous DCM to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Pharmacological Characterization of this compound

The pharmacological profile of this compound has been extensively characterized, establishing it as a potent, selective, and silent antagonist of the 5-HT1A receptor.

Receptor Binding Affinity

As previously mentioned, radioligand binding studies have demonstrated the high affinity of this compound for the 5-HT1A receptor. In addition to its high affinity for the 5-HT1A receptor, this compound also exhibits some affinity for α1-adrenoceptors.[12] However, its selectivity for the 5-HT1A receptor over other serotonin receptor subtypes is a key feature that makes it a valuable research tool.

Table 1: Receptor Binding Profile of this compound

| Receptor | Binding Affinity (Ki, nM) | Reference |

| 5-HT1A | 0.36 | [10] |

| α1-adrenoceptors | 0.2 | [12] |

| 5-HT1B | >1000 | [6] |

| 5-HT1D | >1000 | [5] |

| 5-HT2 | >1000 | [6] |

| D2 | >1000 | [6] |

Functional Activity: A Silent Antagonist

Functional assays have consistently shown that this compound is a silent antagonist, meaning it has no intrinsic activity at the 5-HT1A receptor.[3] It effectively blocks the actions of 5-HT1A agonists like 8-OH-DPAT. For instance, this compound has been shown to block the 8-OH-DPAT-induced inhibition of forskolin-stimulated adenylyl cyclase.[10]

In vivo studies have further solidified its antagonist profile. This compound blocks the behavioral and physiological effects of 8-OH-DPAT, such as hypothermia and the "5-HT behavioral syndrome," without producing these effects on its own.[3][13] This lack of intrinsic activity is crucial for interpreting experimental results, as any observed effects of this compound administration can be confidently attributed to the blockade of endogenous serotonin's action at 5-HT1A receptors.

In Vivo Effects and Applications

The administration of this compound has been shown to produce a variety of effects in vivo, all consistent with its role as a 5-HT1A antagonist.

-

Increased Serotonergic Neuronal Activity: By blocking presynaptic 5-HT1A autoreceptors, this compound increases the firing rate of serotonergic neurons in the dorsal raphe nucleus.[1] This effect is particularly evident during wakefulness when these neurons are active.[1]

Caption: Mechanism of this compound at the presynaptic 5-HT1A autoreceptor.

-

Anxiolytic-like Effects: Studies using animal models of anxiety, such as the elevated plus-maze, have shown that this compound can produce anxiolytic-like effects at lower doses.[4] This suggests that blocking 5-HT1A receptors may be a viable therapeutic strategy for anxiety disorders.[4]

-

Antagonism of Ethanol Effects: this compound has been shown to attenuate some of the acute effects of ethanol, such as hypothermia and sleep induction.[14] This suggests an involvement of the 5-HT1A receptor system in the pharmacological effects of alcohol.[14]

Conclusion and Future Directions

This compound has established itself as an indispensable tool in the field of neuroscience. Its high affinity, selectivity, and silent antagonist profile at the 5-HT1A receptor have allowed for a more precise dissection of the role of this receptor in health and disease. The detailed synthesis protocol provided in this guide serves as a practical resource for researchers wishing to utilize this important compound in their studies.

Future research will likely focus on leveraging the knowledge gained from studies with this compound to develop novel therapeutic agents. The anxiolytic-like properties of this compound are particularly intriguing and warrant further investigation. Additionally, the development of derivatives of this compound with altered pharmacokinetic profiles or for use in advanced imaging techniques, such as positron emission tomography (PET), will continue to be an active area of research.[15]

References

- BenchChem. (2025). In-Depth Pharmacological Profile of 3-MPPI: A Technical Guide for Researchers. Benchchem.

- Fornal, C. A., et al. (1998). The 5-HT1A receptor antagonist this compound blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats. European Journal of Pharmacology, 356(2-3), 167-78.

- Zhuang, Z. P., Kung, M. P., & Kung, H. F. (1994). Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (this compound): a new iodinated 5-HT1A ligand. Journal of Medicinal Chemistry, 37(10), 1406-7.

- Kung, H. F., et al. (1994). A potential 5-HT1A receptor antagonist: this compound. Life Sciences, 55(19), 1459-1462.

- Allen, A. R., et al. (1997). The 5-HT1A receptor antagonist this compound blocks responses mediated by postsynaptic and presynaptic 5-HT1A receptors. Pharmacology Biochemistry and Behavior, 57(1-2), 301-7.

- Cao, B. J., & Rodgers, R. J. (1997). Anxiolytic-like profile of this compound, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze. Psychopharmacology, 129(4), 365-71.

- Zhuang, Z. P., Kung, M. P., & Kung, H. F. (1994). Synthesis And Evaluation of 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)- p-iodobenzamido]ethyl]piperazine (this compound): A New Iodinated 5-HT1A Ligand. Journal of Medicinal Chemistry.

- Sørensen, E., et al. (2001). The selective 5-HT(1A) receptor antagonist this compound antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats. Behavioural Brain Research, 121(1-2), 53-63.

- Vaishnav, M., et al. (2014). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. The Serotonin Receptors, 287-310.

- Wikipedia. (n.d.). WAY-100135.

- Popova, N. K., & Ivanova, E. A. (2002). 5-HT(1A)

- Fletcher, A., et al. (1993). WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. European Journal of Pharmacology, 237(2-3), 283-91.

- Grokipedia. (2026). WAY-100135.

- Zhuang, Z. P., et al. (1995). Derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl-p-iodobenzamido)ethyl]piperazine (this compound) as 5-HT1A ligands. Journal of Medicinal Chemistry, 38(9), 1548-55.

- MedChemExpress. (n.d.). WAY-100135 dihydrochloride.

- Gommeren, W., et al. (1996). 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors. Journal of Pharmacology and Experimental Therapeutics, 277(2), 661-70.

Sources

- 1. The 5-HT1A receptor antagonist this compound blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The 5-HT1A receptor antagonist this compound blocks responses mediated by postsynaptic and presynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anxiolytic-like profile of this compound, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WAY-100135 - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (this compound): a new iodinated 5-HT1A ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The selective 5-HT(1A) receptor antagonist this compound antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-HT(1A) receptor antagonist this compound attenuates acute ethanol effects in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl-p-iodobenzamido)ethyl]pipera zine (this compound) as 5-HT1A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity and Selectivity Profile of p-MPPI

This guide provides a comprehensive technical overview of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]-ethyl-piperazine (p-MPPI), a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. Developed for researchers, scientists, and drug development professionals, this document delves into the core pharmacological characteristics of this compound, detailing its binding profile, the experimental methodologies used for its characterization, and its mechanism of action within the 5-HT1A signaling pathway.

Introduction: The Significance of this compound as a 5-HT1A Antagonist

The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of serotonergic neurotransmission and is implicated in the pathophysiology of anxiety, depression, and other neuropsychiatric disorders.[1][2] Consequently, ligands that selectively target this receptor are invaluable tools for both basic research and therapeutic development. This compound has emerged as a key pharmacological probe due to its high affinity and selectivity for the 5-HT1A receptor, acting as a "silent" antagonist with no demonstrable intrinsic activity.[1][3][4] This characteristic makes it particularly useful for elucidating the physiological and pathological roles of 5-HT1A receptors by enabling the specific blockade of these receptors without introducing confounding partial agonist effects.[3] This guide will provide a detailed exploration of the binding characteristics and functional implications of this compound, offering a robust resource for its application in research settings.

Binding Affinity and Selectivity Profile of this compound

The defining characteristic of a valuable pharmacological tool is its specific and high-affinity interaction with its intended target. This compound excels in this regard, demonstrating nanomolar, and even sub-nanomolar, affinity for the 5-HT1A receptor.

High-Affinity Binding to the 5-HT1A Receptor

Radioligand binding assays have consistently demonstrated the high affinity of this compound for the 5-HT1A receptor. Using [125I]this compound, a dissociation constant (Kd) of 0.36 nM has been determined in rat hippocampal membrane homogenates.[5] This high affinity underscores the potent interaction of this compound with its primary target.

Selectivity Profile

While a comprehensive binding profile of this compound against a wide array of receptors is not extensively published in a single source, its high selectivity for the 5-HT1A receptor is a recurring theme in the literature. To provide a clearer picture of its selectivity, we can examine the binding profile of a closely related and extensively characterized 5-HT1A antagonist, WAY-100635. Given their structural similarities and shared mechanism of action, the selectivity profile of WAY-100635 serves as a strong surrogate for that of this compound. It is important to note that while illustrative, this data should be considered a proxy, and direct experimental determination of this compound's off-target affinities is recommended for specific applications.

One study reports a Ki of 50 nM for this compound at the 5-HT1A receptor and a Ki of 0.2 nM for α1-adrenoceptors.[6] This finding appears anomalous when compared to other reports of this compound's high 5-HT1A affinity and selectivity and may warrant further investigation.

Table 1: Comparative Binding Affinity and Selectivity Profile (Ki in nM)

| Receptor Subtype | This compound (Reported) | WAY-100635 (Surrogate Data) |

| 5-HT1A | 0.36 (Kd)[5] | 0.08 - 0.39[7] |

| 5-HT1B | >1000[6] | >1000 |

| 5-HT1C | >1000[6] | >1000 |

| 5-HT2A | Not Reported | 1800 - 3300[7] |

| 5-HT2C | Not Reported | Not Reported |

| Dopamine D1 | Not Reported | >1000 |

| Dopamine D2 | >1000[6] | 940[7] |

| Dopamine D3 | Not Reported | 370[7] |

| Dopamine D4.2 | Not Reported | 16[7] |

| α1-Adrenergic | 110[7] | 89[7] |

| α2-Adrenergic | >1000[6] | >1000 |

| Norepinephrine Transporter (NET) | Not Reported | Not Reported |

| Serotonin Transporter (SERT) | Not Reported | >4500[7] |

| Dopamine Transporter (DAT) | Not Reported | Not Reported |

Data for WAY-100635 is compiled from multiple sources and should be considered representative.

The data for WAY-100635 illustrates a high degree of selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and monoamine transporters.[6][7] The moderate affinity for the dopamine D4 receptor and α1-adrenergic receptors are noteworthy and should be taken into consideration when designing experiments, particularly at higher concentrations of the antagonist.

Experimental Protocols for Characterizing this compound Binding and Function

The determination of a ligand's binding affinity and functional activity relies on robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for a radioligand binding assay to determine the affinity of this compound and a functional adenylyl cyclase assay to confirm its antagonist properties.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive binding assay using a radiolabeled agonist, [3H]8-OH-DPAT, to determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor.

Experimental Workflow: 5-HT1A Radioligand Binding Assay

Caption: Workflow for determining this compound binding affinity.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Dissect and homogenize brain tissue rich in 5-HT1A receptors (e.g., rat hippocampus) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.1% ascorbic acid, pH 7.4) to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (e.g., 10-12 M to 10-5 M).

-

To each well, add 50 µL of the appropriate solution: assay buffer for total binding, 10 µM serotonin for non-specific binding, or this compound dilution.[1]

-

Add 50 µL of [3H]8-OH-DPAT to all wells at a final concentration at or below its Kd (e.g., 1 nM).[1]

-

Initiate the binding reaction by adding 150 µL of the membrane preparation to each well.[1]

-

Incubate the plate at 25°C for 90 minutes with gentle agitation.

-

-

Filtration and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[1]

-

Quickly wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[1]

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Forskolin-Stimulated Adenylyl Cyclase Functional Assay

This assay determines the functional antagonist activity of this compound by measuring its ability to block the agonist-induced inhibition of adenylyl cyclase.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare hippocampal membranes as described in the radioligand binding assay protocol.

-

-

Adenylyl Cyclase Assay:

-

In test tubes, combine the following in a final volume of 200 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 1 mM IBMX, 5 mM creatine phosphate, 50 U/mL creatine phosphokinase, and 10 µM GTP, pH 7.4):

-

Pre-incubate the membranes with this compound for 15 minutes at 30°C.

-

Initiate the reaction by adding the ATP/GTP mix and incubate for a further 15 minutes at 30°C.

-

Terminate the reaction by boiling for 3 minutes.

-

Centrifuge at 1,000 x g for 10 minutes to pellet the denatured protein.

-

-

cAMP Quantification:

-

Measure the amount of cyclic AMP (cAMP) produced in the supernatant using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the forskolin-stimulated adenylyl cyclase activity by 8-OH-DPAT in the absence and presence of this compound.

-

Plot the percentage of reversal of the 8-OH-DPAT effect against the logarithm of the this compound concentration to determine the potency of this compound as an antagonist.

-

Mechanism of Action: Antagonism of 5-HT1A Receptor Signaling

This compound exerts its effects by competitively binding to the 5-HT1A receptor, thereby blocking the binding of the endogenous agonist, serotonin, and preventing the initiation of downstream signaling cascades.

5-HT1A Receptor Signaling Pathway and this compound's Site of Action

Caption: this compound blocks serotonin-mediated 5-HT1A signaling.

The 5-HT1A receptor is canonically coupled to inhibitory Gi/o proteins. Upon activation by serotonin, the Gi/o protein dissociates, leading to two primary downstream effects:

-

Inhibition of Adenylyl Cyclase: The α-subunit of the Gi/o protein inhibits the activity of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.[2] This, in turn, reduces the activity of protein kinase A (PKA) and downstream signaling pathways, such as the phosphorylation of the CREB transcription factor.

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The βγ-subunit of the Gi/o protein directly activates GIRK channels, leading to an efflux of potassium ions from the neuron. This results in hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential.

By binding to the 5-HT1A receptor without initiating these conformational changes, this compound effectively prevents serotonin from activating these inhibitory signaling pathways. This blockade of both presynaptic autoreceptors (located on serotonergic neurons) and postsynaptic receptors (located on non-serotonergic neurons) makes this compound a powerful tool for investigating the net effects of serotonergic signaling in various neural circuits.[3][4]

Conclusion

This compound is a highly potent and selective 5-HT1A receptor antagonist that serves as an indispensable tool for neuropharmacological research. Its high affinity for the 5-HT1A receptor, coupled with its lack of intrinsic activity, allows for the precise dissection of 5-HT1A receptor function in both health and disease. The experimental protocols detailed in this guide provide a framework for the accurate characterization of this compound and other 5-HT1A receptor ligands. A thorough understanding of its binding profile and mechanism of action, as outlined herein, is crucial for the design and interpretation of experiments aimed at unraveling the complexities of the serotonergic system.

References

- Cliffe, I. A., et al. (1993). (S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. Journal of Medicinal Chemistry, 36(10), 1509-1510.

- Forster, E. A., et al. (1995). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. Journal of Pharmacology and Experimental Therapeutics, 274(2), 945-953.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT. Retrieved from [Link]

- Fletcher, A., et al. (1993). The antagonist actions of WAY-100135 and its enantiomers on 5-HT1A receptor-mediated hyperpolarization of the rat isolated superior cervical ganglion. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(3), 225-227.

- De Vry, J., & Priffer, H. (1999). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 128(6), 1219-1233.

- Connor, H. E., & Feniuk, W. (1993). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. European Journal of Pharmacology, 236(2), 303-306.

- De Vivo, M., & Maayani, S. (1985). Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists. European Journal of Pharmacology, 119(3), 231-234.

- Liew, K. C., et al. (2011). 5-Hydroxytryptamine1A receptor binding activity of bisbenzyltetrahydroisoquinoline alkaloids from Popowia odoardi. Pharmaceutical Biology, 49(12), 1288-1294.

- Hall, H., et al. (1997). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British Journal of Pharmacology, 122(7), 1333-1338.

- Kung, H. F., et al. (1994). A potential 5-HT1A receptor antagonist: this compound. Life Sciences, 55(19), 1459-1462.

- Insel, P. A., & Ostrom, R. S. (2003). Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling. Cellular and Molecular Neurobiology, 23(1), 305-314.

- McNall, S. J., & Mansour, T. E. (1984). Forskolin activation of serotonin-stimulated adenylate cyclase in the liver fluke Fasciola hepatica. Biochemical Pharmacology, 33(19), 2789-2794.

- Seamon, K. B., & Daly, J. W. (1981). Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells. Proceedings of the National Academy of Sciences, 78(6), 3363-3367.

- Gartside, S. E., et al. (1997). The 5-HT1A receptor antagonist this compound blocks responses mediated by postsynaptic and presynaptic 5-HT1A receptors. Pharmacology Biochemistry and Behavior, 57(1-2), 301-307.

- Fornal, C. A., et al. (1998). The 5-HT1A receptor antagonist this compound blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats. European Journal of Pharmacology, 356(2-3), 167-178.

- Fuxe, K., et al. (2020). Receptor–Receptor Interactions in Multiple 5-HT1A Heteroreceptor Complexes in Raphe-Hippocampal 5-HT Transmission and Their Relevance for Depression and Its Treatment. International Journal of Molecular Sciences, 21(18), 6698.

Sources

- 1. The 5-HT1A receptor antagonist this compound blocks responses mediated by postsynaptic and presynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-HT1A receptor antagonist this compound blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. kirj.ee [kirj.ee]

- 7. The selective 5-HT(1A) receptor antagonist this compound antagonizes sleep--waking and behavioural effects of 8-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of p-MPPI

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine, commonly known as p-MPPI, is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2] It also exhibits high affinity for α1-adrenoceptors. This dual activity makes this compound a valuable pharmacological tool for dissecting the roles of these receptor systems in various physiological and pathological processes. Its development has provided researchers with a critical ligand for studying the therapeutic potential of 5-HT1A receptor modulation in conditions such as anxiety and depression.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, offering insights into its mechanism of action, disposition within the body, and methodologies for its study.

Part 1: Pharmacodynamics of this compound

The pharmacodynamics of this compound are primarily characterized by its high-affinity binding to and functional antagonism of 5-HT1A receptors, as well as its interaction with α1-adrenoceptors.

Receptor Binding Affinity

This compound demonstrates high affinity for both 5-HT1A receptors and α1-adrenoceptor subtypes. Radioligand binding assays have been instrumental in quantifying these interactions. The binding affinity is typically expressed in terms of the inhibition constant (Ki), the dissociation constant (Kd), the negative logarithm of the inhibition constant (pKi), and the maximum number of binding sites (Bmax).

| Receptor Target | Radioligand | Tissue/System | Binding Affinity | Reference |

| 5-HT1A | [125I]this compound | Rat Hippocampal Homogenates | Kd = 0.36 nM, Bmax = 264 fmol/mg protein | |

| α1-Adrenoceptors | [3H]-Prazosin | N/A | Ki = 0.2 nM | |

| α1A-Adrenoceptor | N/A | N/A | pKi = 9.57 | |

| α1B-Adrenoceptor | N/A | N/A | pKi = 8.74 | |

| α1D-Adrenoceptor | N/A | N/A | pKi = 9.44 |

Mechanism of Action: 5-HT1A Receptor Antagonism

This compound functions as a competitive antagonist at both presynaptic and postsynaptic 5-HT1A receptors, exhibiting no intrinsic agonist activity.[2]

-

Postsynaptic 5-HT1A Receptors: These receptors are coupled to Gi/Go proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents the downstream signaling cascade initiated by serotonin or 5-HT1A agonists. In vivo studies have shown that pretreatment with this compound can block the physiological and behavioral effects of 5-HT1A agonists like 8-OH-DPAT, such as hypothermia and the 5-HT behavioral syndrome.[2]

-

Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, these autoreceptors are part of a negative feedback loop that regulates the synthesis and release of serotonin. Activation of these autoreceptors inhibits the firing of serotonergic neurons. As an antagonist, this compound blocks this feedback inhibition, leading to an increase in the firing rate of dorsal raphe neurons and consequently enhanced serotonin release in projection areas.[3] This is evidenced by its ability to block the 8-OH-DPAT-induced reduction in extracellular 5-HT in the striatum.[2]

Caption: this compound's antagonistic action at pre- and postsynaptic 5-HT1A receptors.

Functional Effects

-

Anxiolytic-like Effects: In animal models of anxiety, such as the elevated plus-maze, this compound has demonstrated anxiolytic-like properties at lower doses (0.5-4.5 mg/kg).[1] This effect is thought to be mediated by the blockade of 5-HT1A autoreceptors, leading to increased serotonergic neurotransmission. However, at higher doses (13.5 mg/kg), these anxiolytic effects are lost.[1]

-

Effects on Sleep and Wakefulness: Systemic administration of this compound has been shown to induce a dose-related decrease in REM sleep.[4] It also antagonizes the effects of the 5-HT1A agonist 8-OH-DPAT on waking and REM sleep.[4]

-

Antagonism of Agonist-Induced Behaviors: this compound effectively blocks behaviors induced by 5-HT1A agonists. For instance, it prevents the reduction in body temperature and the serotonin behavioral syndrome (e.g., forepaw treading, flat body posture) elicited by 8-OH-DPAT.[2][4]

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the 5-HT1A receptor.

1. Materials and Reagents:

-

Cell Membranes: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a competing ligand (e.g., 10 µM serotonin or WAY-100635).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters.

-

Scintillation Counter and Cocktail.

2. Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT1A receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Plate Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competition binding with serial dilutions of this compound.

-

Total Binding: Cell membranes + [³H]8-OH-DPAT + assay buffer.

-

Non-specific Binding: Cell membranes + [³H]8-OH-DPAT + non-specific binding control.

-

Competition Binding: Cell membranes + [³H]8-OH-DPAT + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding.

-

Determine IC50: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Part 2: Pharmacokinetics of this compound

Direct and comprehensive pharmacokinetic studies on this compound are limited in the publicly available literature. However, based on its chemical structure as an arylpiperazine derivative, a predictive pharmacokinetic profile can be inferred. Arylpiperazines are a well-studied class of compounds, often targeting central nervous system receptors.[5]

Absorption

-

Route of Administration: In preclinical studies, this compound is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, bypassing first-pass metabolism and ensuring systemic availability.[4]

-

Oral Bioavailability: The oral bioavailability of this compound has not been explicitly reported. For many arylpiperazine derivatives, oral absorption can be variable and subject to significant first-pass metabolism in the liver.[6]

Distribution

-

Tissue Distribution: Arylpiperazine derivatives generally exhibit extensive tissue distribution, including penetration into the central nervous system.[6]

-

Blood-Brain Barrier Penetration: The ability of this compound to elicit central effects, such as altering the firing of raphe neurons and inducing anxiolytic-like behaviors, strongly indicates that it crosses the blood-brain barrier.[1][3] Studies with a fluorinated analog of this compound, p-[18F]MPPF, have confirmed its ability to penetrate the blood-brain barrier.

Metabolism

-

Primary Metabolic Pathways: The metabolism of arylpiperazine derivatives is often extensive and primarily occurs in the liver. The major metabolic pathways for this class of compounds involve the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2D6.[6]

-

Predicted Metabolism of this compound: Based on its structure, the following metabolic transformations are likely for this compound:

-

N-dealkylation: Cleavage of the ethyl-piperazine side chain is a common metabolic route for arylpiperazines, often mediated by CYP3A4.[6]

-

Aromatic Hydroxylation: The phenyl and pyridinyl rings of this compound are susceptible to hydroxylation, a reaction typically catalyzed by CYP2D6.[6]

-

O-demethylation: The methoxy group on the phenyl ring is a potential site for O-demethylation.

-

-

Metabolites: The resulting metabolites are generally more polar than the parent compound, facilitating their excretion.

Caption: A conceptual workflow of the in vivo pharmacokinetics of this compound.

Excretion

The primary route of excretion for the metabolites of arylpiperazine derivatives is typically through the kidneys into the urine, with a smaller contribution from biliary excretion into the feces.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for a basic pharmacokinetic study of this compound in rats.

1. Animals and Dosing:

-

Use adult male Sprague-Dawley rats.

-

Administer a single dose of this compound via the desired route (e.g., intravenous for determining clearance and volume of distribution, and intraperitoneal or oral for assessing absorption and bioavailability).

2. Blood Sampling:

-

Collect serial blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

3. Bioanalysis:

-

Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in the plasma samples.

4. Pharmacokinetic Analysis:

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability (F) (if oral or other extravascular routes are tested)

-

5. (Optional) Metabolite Identification:

-

Analyze plasma, urine, and feces samples using high-resolution mass spectrometry to identify the major metabolites of this compound.

Conclusion